4-(2H-1,3-Benzodioxol-5-yl)-7-hydroxy-3,4-dihydro-1H-quinolin-2-one
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Overview
Description
4-(1,3-Benzodioxol-5-yl)-7-hydroxy-3,4-dihydro-2(1H)-quinolinone is a complex organic compound that features a benzodioxole moiety fused with a quinolinone structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-yl)-7-hydroxy-3,4-dihydro-2(1H)-quinolinone typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 1,3-benzodioxole with appropriate quinolinone derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts such as palladium or copper complexes, which facilitate the formation of the desired product through C-N cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-yl)-7-hydroxy-3,4-dihydro-2(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole and quinolinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
4-(1,3-Benzodioxol-5-yl)-7-hydroxy-3,4-dihydro-2(1H)-quinolinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-yl)-7-hydroxy-3,4-dihydro-2(1H)-quinolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-5,6-dimethoxy-1H-indole-2-carboxylate: Known for its antiproliferative potency.
4-(1,3-Benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile: Exhibits antioxidant activity.
Uniqueness
4-(1,3-Benzodioxol-5-yl)-7-hydroxy-3,4-dihydro-2(1H)-quinolinone is unique due to its combined benzodioxole and quinolinone structures, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H13NO4 |
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Molecular Weight |
283.28 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-7-hydroxy-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C16H13NO4/c18-10-2-3-11-12(7-16(19)17-13(11)6-10)9-1-4-14-15(5-9)21-8-20-14/h1-6,12,18H,7-8H2,(H,17,19) |
InChI Key |
LXJCUNFWNMWUQT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=C(C=C2)O)NC1=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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